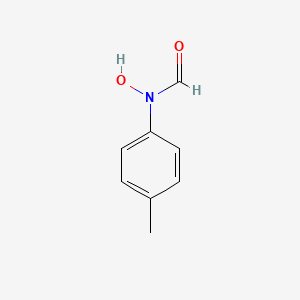
N-Hydroxy-N-(4-methylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(4-methylphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a hydroxy group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(4-methylphenyl)formamide typically involves the reaction of 4-methylphenylamine with formic acid and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-methylphenylamine} + \text{formic acid} + \text{hydrogen peroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-(4-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted formamides or other derivatives.
Scientific Research Applications
N-Hydroxy-N-(4-methylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(4-methylphenyl)formamide involves its interaction with specific molecular targets. The hydroxy group and the formamide moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- N-Hydroxy-N-(4-methoxyphenyl)formamide
- N-Hydroxy-N-(4-chlorophenyl)formamide
- N-Hydroxy-N-(4-nitrophenyl)formamide
Comparison: N-Hydroxy-N-(4-methylphenyl)formamide is unique due to the presence of the 4-methyl group, which influences its chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a compound of interest for further study.
Properties
CAS No. |
73747-07-6 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6,11H,1H3 |
InChI Key |
KBXDIIFBLGEOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


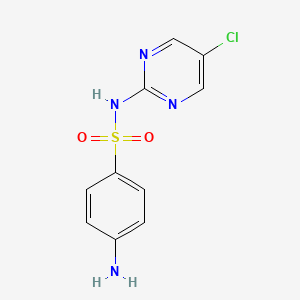

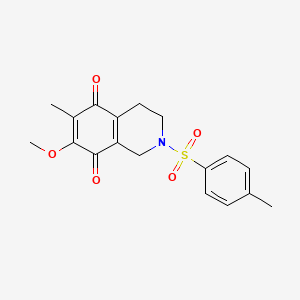



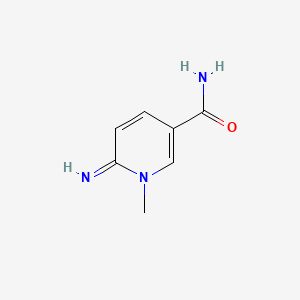

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
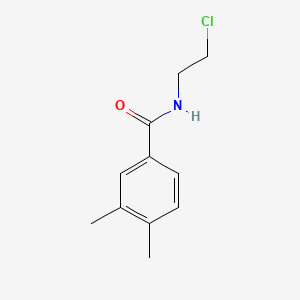
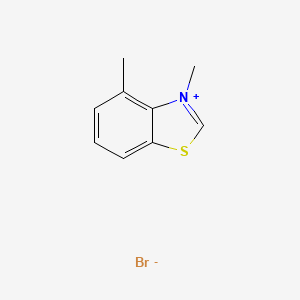
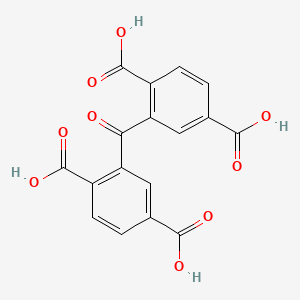

![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
